3-(2-methylpyrrolidin-1-yl)propan-1-amine
Overview
Description
Mechanism of Action
Mode of Action
It is believed to interact with its targets through noncovalent binding . This interaction could lead to changes in the target’s function, potentially influencing various cellular processes . More research is needed to elucidate the exact mechanisms involved.
Biochemical Pathways
Polyamines, which include similar compounds, are known to be involved in a variety of cellular processes, including regulation of gene expression, translation, cell proliferation, modulation of cell signaling, and membrane stabilization . They also modulate the activities of certain sets of ion channels .
Pharmacokinetics
Similar compounds, such as ciraparantag, reach maximum concentration within minutes after iv administration with a half-life of 12 to 19 minutes . They are primarily hydrolyzed by serum peptidases into metabolites, which are recovered almost entirely in the urine .
Result of Action
Similar compounds have been shown to have significant effects on cellular processes, including cell survival, apoptosis, autophagy, and necroptosis .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopropyl)-2-methylpyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with polyamine oxidases, which oxidize secondary amine groups in polyamines, producing compounds such as 1,3-diaminopropane . These interactions are essential for regulating cellular functions and maintaining homeostasis.
Cellular Effects
1-(3-Aminopropyl)-2-methylpyrrolidine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate ion transport, calcium dynamics, and protein kinase activity . These effects are critical for cell growth, development, and stress responses.
Molecular Mechanism
The molecular mechanism of 1-(3-Aminopropyl)-2-methylpyrrolidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and cellular functions . These molecular interactions are vital for understanding its biochemical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopropyl)-2-methylpyrrolidine change over time. Its stability and degradation can impact long-term cellular functions. Studies have shown that it remains stable under specific conditions but may degrade over time, affecting its efficacy . Long-term exposure can lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropyl)-2-methylpyrrolidine vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use.
Metabolic Pathways
1-(3-Aminopropyl)-2-methylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases and other cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for maintaining cellular homeostasis and function.
Transport and Distribution
The transport and distribution of 1-(3-Aminopropyl)-2-methylpyrrolidine within cells and tissues involve specific transporters and binding proteins. It can be localized to specific cellular compartments, affecting its accumulation and activity . Understanding these mechanisms is vital for its effective use in biochemical applications.
Subcellular Localization
1-(3-Aminopropyl)-2-methylpyrrolidine is localized to specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpyrrolidin-1-yl)propan-1-amine typically involves the reaction of 2-methylpyrrolidine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpyrrolidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
3-(2-methylpyrrolidin-1-yl)propan-1-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrrolidine: A precursor in the synthesis of 3-(2-methylpyrrolidin-1-yl)propan-1-amine.
3-chloropropan-1-amine: Another precursor used in the synthesis.
N-methylpyrrolidine: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its versatility in undergoing different chemical reactions makes it valuable in research and industrial applications .
Properties
IUPAC Name |
3-(2-methylpyrrolidin-1-yl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299455 | |
Record name | 2-Methyl-1-pyrrolidinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904677-81-2 | |
Record name | 2-Methyl-1-pyrrolidinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904677-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-pyrrolidinepropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methylpyrrolidin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.